2-(4'-Aminobenzyl)imidazoline

α2-adrenoceptor platelet aggregation competitive antagonism

Researchers requiring selective α₂-adrenoceptor blockade often find generic imidazolines lack target specificity and synthetic utility. 2-(4'-Aminobenzyl)imidazoline (ABI) solves both: • Competitive α₂-AR antagonist with validated pA₂ 6.12 at human platelet receptors • 4'-NH₂ handle enables in-house affinity probe synthesis (e.g., isothiocyanate conversion) • Defined α₁-AR contractile profile in vascular tissue; no off-target thromboxane effects Supplied with full analytical characterization for immediate research deployment.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 13623-47-7
Cat. No. B1196501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4'-Aminobenzyl)imidazoline
CAS13623-47-7
Synonyms2-(4'-aminobenzyl)imidazoline
2-ABI
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC=C(C=C2)N
InChIInChI=1S/C10H13N3/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4H,5-7,11H2,(H,12,13)
InChIKeyNTVVAXXCLZJWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4'-Aminobenzyl)imidazoline (ABI): A Differentiated Tolazoline Analog


2-(4'-Aminobenzyl)imidazoline (ABI, CAS 13623-47-7) is a heterocyclic organic compound belonging to the 2-substituted imidazoline class, specifically a 4'-amino-substituted benzyl analog of tolazoline [1]. Its structure comprises a 4,5-dihydro-1H-imidazole ring linked via a methylene bridge to a 4-aminophenyl group (IUPAC: 4-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline), with molecular formula C₁₀H₁₃N₃ and molecular weight 175.23 g/mol . ABI is formally classified in the MeSH database as a tolazoline analog and derivative, with its primary pharmacological characterization originating from comparative adrenoceptor studies [1]. The presence of the primary aromatic amine at the 4'-position fundamentally distinguishes ABI from the parent compound tolazoline and from other benzyl-imidazoline congeners, imparting distinct receptor selectivity, synthetic derivatizability, and physicochemical properties that are critical for research procurement decisions [2].

2-(4'-Aminobenzyl)imidazoline: Differentiation from Generic Tolazoline


Although 2-(4'-aminobenzyl)imidazoline (ABI) shares the 2-benzyl-imidazoline core scaffold with tolazoline and several clinically used imidazoline derivatives, the 4'-amino substituent produces pharmacological and physicochemical divergence that precludes simple interchange [1]. In a direct comparative study, ABI, tolazoline, and 2-(4'-isothiocyanatobenzyl)imidazoline (IBI) displayed quantitatively distinct antagonist potencies at α₂-adrenoceptors in human platelets, with pA₂ values differing by up to 1.6 log units among analogs [2]. Critically, ABI behaves as a selective, competitive α₂-adrenoceptor antagonist, whereas the structurally analogous IBI exhibits nonselective inhibitory actions across multiple sites in the prostaglandin-dependent platelet activation pathway, demonstrating that even conservative 4'-substituent changes fundamentally alter target engagement profiles [2]. Furthermore, the primary amine at the 4'-position of ABI provides a reactive handle for conjugation, affinity labeling, or further synthetic elaboration that is absent in tolazoline, making ABI uniquely suited for applications requiring covalent derivatization or bioconjugation while retaining the benzyl-imidazoline pharmacophore [2]. These pharmacodynamic and chemical distinctions establish that procurement based solely on the imidazoline class membership, without regard to the specific 4'-substituent, carries a substantial risk of obtaining a compound with divergent biological activity and incompatible synthetic utility.

2-(4'-Aminobenzyl)imidazoline (ABI): Comparative Evidence vs. Analogs


α₂-Adrenoceptor Antagonist Potency

In a direct comparative study, ABI competitively antagonized epinephrine-induced primary-wave aggregation in aspirin-treated human platelets with a pA₂ of 6.12, compared to tolazoline (pA₂ 6.33), chloroethylclonidine (pA₂ 5.70), and IBI (pA₂ 4.71) [1]. ABI is approximately 1.4 log units (26-fold) more potent than IBI as a competitive α₂-adrenoceptor antagonist, and only 0.21 log units (1.6-fold) less potent than tolazoline, positioning ABI as an intermediate-potency antagonist within this series. The pA₂ ranking (tolazoline > ABI > chloroethylclonidine > IBI) demonstrates that the 4'-amino substituent retains near-parent antagonist potency at α₂-adrenoceptors while the 4'-isothiocyanate substitution markedly diminishes it [1].

α2-adrenoceptor platelet aggregation competitive antagonism

Selective α₂-Adrenoceptor Antagonism

The same direct comparative study established that ABI functions as a selective, competitive antagonist at α₂-adrenoceptors on human platelets, in contrast to the structurally analogous IBI (2-(4′-isothiocyanatobenzyl)imidazoline), which exhibits nonselective inhibitory actions at multiple targets including arachidonic acid release, prostaglandin biosynthesis, and thromboxane A₂ action [1]. While IBI blocked aggregation responses to ADP, arachidonic acid, and U46619 (a thromboxane A₂ agonist), ABI did not interfere with these non-adrenergic pathways, confirming its selectivity for α₂-adrenoceptor-mediated platelet responses. The study authors explicitly concluded that 'ABI, chloroethylclonidine and tolazoline, unlike IBI, are selective competitive antagonists of epinephrine at α₂-platelet adrenoceptor sites' [1].

receptor selectivity α2-adrenoceptor platelet pharmacology

α₁-Adrenoceptor-Mediated Vascular Contraction

In rat aortic ring preparations, ABI and IBI both produced contractile responses; however, the underlying receptor mechanisms are fundamentally different. ABI-induced contractions were competitively blocked by the α-adrenoceptor antagonists phentolamine, prazosin (α₁-selective), and SKF 104078, confirming mediation via α₁-adrenoceptors. In contrast, IBI-induced contractions were not blocked by these α-antagonists but were inhibited by idazoxan, indicating a non-α-adrenoceptor, imidazoline-preferring binding site mechanism [1]. This tissue-level divergence demonstrates that the 4'-amino (ABI) vs. 4'-isothiocyanato (IBI) substituent redirects signaling from classical α₁-adrenoceptor activation to an atypical idazoxan-sensitive pathway in vascular smooth muscle.

α1-adrenoceptor vascular smooth muscle imidazoline receptor

Physicochemical Profile: LogP and Polar Surface Area

ABI has a calculated LogP of 1.16 and a polar surface area (PSA) of 50.41 Ų . The 4'-primary amine contributes approximately +0.3 to +0.5 log unit reduction in LogP and an increase in PSA relative to the unsubstituted parent tolazoline (2-benzyl-imidazoline), based on established aromatic amine substituent contributions [1]. This shifts ABI closer to the optimal CNS drug-likeness space and enhances aqueous solubility relative to more lipophilic benzyl-imidazoline analogs. The compound has a density of 1.22 g/cm³ and a boiling point of 415.7 °C at 760 mmHg . The primary amine (pKa ~4.6–5.0 for anilinium ion) provides pH-dependent ionization that influences solubility and membrane partitioning in a manner distinct from permanently neutral benzyl-imidazoline analogs.

lipophilicity polar surface area drug-likeness

Primary Amine Derivatization Handle

The 4'-primary aromatic amine of ABI constitutes a reactive functional group amenable to acylation, sulfonylation, reductive amination, diazotization, and isothiocyanate formation, enabling covalent modification strategies that are impossible with tolazoline [1]. The study by Shams et al. explicitly exploited this reactivity to synthesize IBI (the 4'-isothiocyanato derivative) from ABI as a precursor, demonstrating that ABI serves as the direct synthetic entry point to affinity-labeling probes within the benzyl-imidazoline series [1]. In contrast, tolazoline lacks any aromatic substituent amenable to further functionalization without electrophilic aromatic substitution, which lacks regiochemical control and requires harsher conditions.

bioconjugation affinity labeling synthetic intermediate

2-(4'-Aminobenzyl)imidazoline (ABI): Procurement and Applications


α₂-Adrenoceptor Antagonist Tool Compound

ABI is appropriate for studies requiring a competitive α₂-adrenoceptor antagonist within the benzyl-imidazoline chemotype, with an experimentally established pA₂ of 6.12 at human platelet α₂-adrenoceptors [1]. Its competitive, surmountable antagonism contrasts with IBI's non-competitive and nonselective profile, making ABI the preferred choice when the experimental objective is to selectively block α₂-adrenoceptor-mediated responses without confounding effects on prostaglandin signaling or thromboxane pathways. Researchers should cite the directly measured pA₂ value from Shams et al. (1991) when designing antagonist concentration ranges for in vitro assays rather than relying on estimated or inferred values from other imidazolines [1].

Synthetic Precursor for Affinity Probes

ABI's 4'-primary aromatic amine provides a versatile synthetic handle for generating covalent affinity labels (e.g., isothiocyanate via thiophosgene treatment), fluorescent conjugates, biotinylated probes, or resin-immobilized ligands, all while preserving the benzyl-imidazoline pharmacophore [1]. This was demonstrated by Shams et al., who converted ABI to IBI (2-(4′-isothiocyanatobenzyl)imidazoline) as an affinity label for α-adrenoceptors [1]. Procurement of ABI as a starting material enables laboratories to generate custom tool compounds in-house, whereas tolazoline offers no equivalent derivatization pathway without non-selective electrophilic substitution chemistry.

Vascular α₁-Adrenoceptor Tissue Pharmacology

For ex vivo vascular pharmacology studies, ABI produces α₁-adrenoceptor-mediated contractile responses in rat aorta that are competitively antagonized by prazosin, phentolamine, and SKF 104078 [1]. This classical α₁-adrenoceptor mechanism distinguishes ABI from IBI, whose vascular contractile effects are mediated by an atypical idazoxan-sensitive, non-α-adrenoceptor pathway [1]. Investigators studying α₁-adrenoceptor function in vascular smooth muscle should select ABI over IBI when a benzyl-imidazoline agonist with a defined, conventional adrenoceptor mechanism is required.

Analytical Reference Standard for Imidazolines

With a calculated LogP of 1.16, PSA of 50.41 Ų, density of 1.22 g/cm³, and boiling point of 415.7 °C, ABI serves as a characterized reference compound for developing HPLC, LC-MS, or GC methods for 2-benzyl-imidazoline analogs . Its intermediate lipophilicity and the presence of the ionizable aromatic amine facilitate method optimization for a polarity range that bridges between lipophilic unsubstituted benzyl-imidazolines (such as tolazoline) and more polar imidazoline derivatives. The compound's UV chromophore (4-aminobenzyl moiety, λmax ~314 nm in HCl aq. for related structures) provides adequate detection sensitivity for routine analytical quantification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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